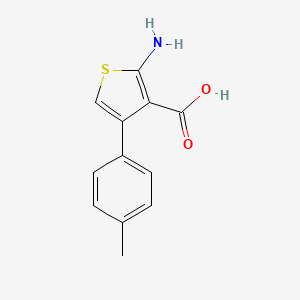![molecular formula C7H4F13NO4 B12068738 Ammonium 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoate CAS No. 510774-77-3](/img/structure/B12068738.png)
Ammonium 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoate is a fluorinated organic compound with the molecular formula C9H4F17NO4. This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. It is used in various industrial and scientific applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoate typically involves the reaction of fluorinated alcohols with propanoic acid derivatives. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and the use of advanced purification techniques to obtain high-purity products. The process may include distillation, crystallization, and chromatography to separate the desired compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less fluorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms may be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Ammonium 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of ammonium 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Ammonium 2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoate
- Ammonium 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate
Uniqueness
Ammonium 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoate is unique due to its specific arrangement of fluorine atoms and the presence of the trifluoromethoxy group. This unique structure imparts distinct chemical and physical properties, such as high thermal stability, resistance to chemical degradation, and specific reactivity patterns, making it valuable for various applications.
Propiedades
Número CAS |
510774-77-3 |
|---|---|
Fórmula molecular |
C7H4F13NO4 |
Peso molecular |
413.09 g/mol |
Nombre IUPAC |
azanium;2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoate |
InChI |
InChI=1S/C7HF13O4.H3N/c8-2(1(21)22,4(10,11)12)23-6(16,17)3(9,5(13,14)15)24-7(18,19)20;/h(H,21,22);1H3 |
Clave InChI |
PFHRYNRSRUACEX-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(F)(F)F)F)(F)F)F)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B12068660.png)
![3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12068664.png)

![tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12068679.png)
![N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12068694.png)


![3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B12068704.png)



![5-[5-(Difluoromethyl)-2-thienyl]pyridin-3-ol](/img/structure/B12068743.png)


